An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Diethylocta-3,5-diene
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Diethylocta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and characterization of the tetrasubstituted olefin, 4,5-diethylocta-3,5-diene. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document outlines a robust synthetic methodology based on the well-established McMurry reaction. Furthermore, it presents predicted physical and spectroscopic properties derived from analogous structures and spectroscopic principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar highly substituted alkenes.
Introduction
Tetrasubstituted alkenes are important structural motifs in a variety of organic molecules, including natural products, pharmaceuticals, and materials with unique photophysical properties. Their synthesis, however, can be challenging due to the steric hindrance associated with the four substituents around the double bond. The McMurry reaction, a reductive coupling of two ketone or aldehyde molecules using low-valent titanium, provides a powerful and direct method for the synthesis of sterically hindered and symmetrically substituted alkenes. This guide details a proposed synthesis of 4,5-diethylocta-3,5-diene via the McMurry coupling of 3-pentanone.
Proposed Synthesis: McMurry Reaction of 3-Pentanone
The most direct and plausible route for the synthesis of 4,5-diethylocta-3,5-diene is the homocoupling of 3-pentanone using a low-valent titanium reagent generated in situ. This reaction is known for its effectiveness in creating sterically hindered, symmetrical alkenes.
Reaction Scheme:
Experimental Protocol
This protocol is a generalized procedure adapted from established McMurry reaction methodologies.[1][2][3] Researchers should optimize conditions for this specific substrate.
Materials:
-
Titanium(III) chloride (TiCl3)
-
Zinc dust (Zn)
-
3-Pentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents).
-
Flush the apparatus with argon or nitrogen.
-
Add anhydrous THF to the flask to cover the zinc dust.
-
In a separate flask, prepare a solution of titanium(III) chloride (2 equivalents) in anhydrous THF.
-
Slowly add the TiCl3 solution to the stirred zinc suspension under an inert atmosphere.
-
Heat the mixture to reflux for 1-2 hours. The color of the solution should turn from blue/purple to black, indicating the formation of the low-valent titanium species.
-
-
Reductive Coupling:
-
Cool the black suspension to room temperature.
-
Prepare a solution of 3-pentanone (1 equivalent) in anhydrous THF.
-
Add the 3-pentanone solution dropwise to the stirred low-valent titanium suspension.
-
Add a small amount of anhydrous pyridine.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Stir the mixture for 30 minutes, then filter through a pad of celite to remove the titanium salts.
-
Wash the filter cake with THF.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure 4,5-diethylocta-3,5-diene.
-
Characterization
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C12H22 |
| Molecular Weight | 166.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated 190-200 °C at atmospheric pressure |
| Density | Estimated 0.78-0.82 g/mL |
| Refractive Index | Estimated 1.45-1.47 |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.70 - 1.85 | Quartet | 8H | -CH₂ -CH₃ (allylic) |
| ~ 0.95 - 1.10 | Triplet | 12H | -CH₂-CH₃ |
| ~ 5.30 - 5.50 | Singlet | 2H | =CH - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | C =C (quaternary) |
| ~ 120 - 125 | =C H- |
| ~ 25 - 30 | -C H₂-CH₃ (allylic) |
| ~ 13 - 15 | -CH₂-C H₃ |
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragmentation Ion |
| 166 | [M]⁺ (Molecular Ion) |
| 137 | [M - C₂H₅]⁺ |
| 109 | [M - C₄H₉]⁺ |
| 81 | [C₆H₉]⁺ |
| 67 | [C₅H₇]⁺ |
Workflow and Pathway Diagrams
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of 4,5-diethylocta-3,5-diene.
Caption: Workflow for the synthesis and characterization of 4,5-Diethylocta-3,5-diene.
Conclusion
This technical guide outlines a feasible synthetic route to 4,5-diethylocta-3,5-diene using the McMurry reaction and provides predicted characterization data. While experimental validation is necessary, the information presented here serves as a valuable starting point for researchers aiming to synthesize and investigate this and other tetrasubstituted dienes. The detailed protocol and predicted data are intended to facilitate the practical execution of this synthesis and the subsequent analysis of the product. Future work should focus on the experimental verification of this proposed methodology and a thorough investigation of the compound's properties and potential applications.
References
- 1. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
